2-Isothiocyanatoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanate derivative 1 is a compound belonging to the isothiocyanate family, characterized by the functional group –N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These compounds are naturally found in cruciferous vegetables such as broccoli, cabbage, and radish, where they are derived from glucosinolates through enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiocyanate derivative 1 can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale synthesis methods that ensure high yield and purity. For instance, the reaction of primary amines with carbon disulfide followed by treatment with T3P (propane phosphonic acid anhydride) is a practical and efficient method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Isothiocyanate derivative 1 undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of isothiocyanates can yield thiourea derivatives.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions to form thiourea and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiourea derivatives.
Substitution: Various thiourea and related compounds.
Scientific Research Applications
Isothiocyanate derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of isothiocyanate derivative 1 involves its interaction with cellular components. It can induce the activation of nuclear factor erythrocyte-2-related factor 2 (Nrf2), which plays a key role in antioxidative and anti-inflammatory activities . Additionally, isothiocyanates can affect membrane integrity and enzymes involved in redox balance, leading to antimicrobial effects .
Comparison with Similar Compounds
- Allyl isothiocyanate: Known for its pungent flavor and antimicrobial properties.
- Benzyl isothiocyanate: Exhibits strong anticancer activity.
- Phenyl isothiocyanate: Used in peptide sequencing.
- Phenethyl isothiocyanate: Known for its chemopreventive properties.
- Sulforaphane: Noted for its potent anticancer and antioxidative effects .
Properties
IUPAC Name |
2-isothiocyanatoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZRHJIMQYSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.